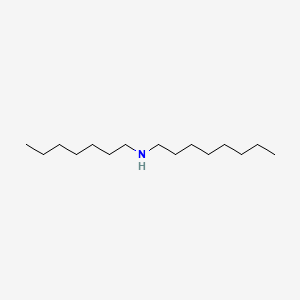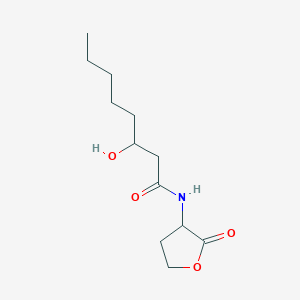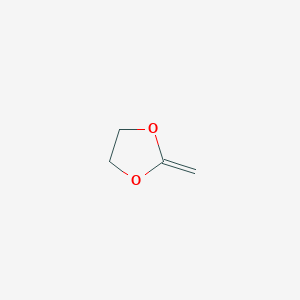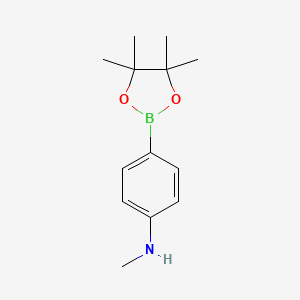
N-Heptyloctan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines, such as N-Heptyloctan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of a compound like N-Heptyloctan-1-amine can be analyzed using various techniques. These include X-ray crystallography, which can provide structures of crystals of a few microns in size , and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which can determine the molecular structure of crystals smaller than 1 μm .Chemical Reactions Analysis
The chemical reactions involving amines can be complex and varied. For instance, amines can undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides with ammonia or other amines . They can also participate in reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like N-Heptyloctan-1-amine can be analyzed using various techniques. These include techniques for determining mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Wissenschaftliche Forschungsanwendungen
- Nitrogen-containing heterocycles constitute an important division of organic chemistry. The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications were not specified in the source .
- This is a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .
- Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- The outcomes of this application were not specified in the source .
Medicinal and Industrial Applications of Nitrogen-Containing Heterocycles
N-Boc Protection of Amines Under Ultrasound Irradiation
- Nitrogen-containing heterocycles are predominantly used as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, dyes, developers, etc. Additionally, their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications were not specified in the source .
- Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility. They have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications were not specified in the source .
- This work reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% .
- The outcomes of this application were not specified in the source .
Medicinal and Industrial Applications of N-Containing Heterocycles
Materials Design and Applications of N-Type and Ambipolar Organic Electrochemical Transistors
Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3’,4’)
- Catalytic Behavior of N-Containing Heterocycles
- Nitrogen-containing heterocycles are used as catalysts due to their unique properties. They are used as precursors in synthesizing various important organic compounds .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications were not specified in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of amines and related compounds are vast and varied. For instance, there is ongoing research into the development of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Additionally, there is interest in the development of next-generation polymersomes, which are artificial vesicles with similar structures and functions to amines .
Eigenschaften
IUPAC Name |
N-heptyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBNPLWJOGFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512634 | |
| Record name | N-Heptyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptyloctan-1-amine | |
CAS RN |
26627-77-0 | |
| Record name | N-Heptyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)


![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)



![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)
